1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H
. This code provides a standard way to encode the compound’s molecular structure.
5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride is a chemical compound characterized by its unique structural properties and potential applications in pharmaceutical research. It is classified as a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound. This specific compound contains a bromine atom at the 5th position and a piperidin-3-yl group at the 2nd position of the pyrimidine ring, making it suitable for various chemical applications, particularly in medicinal chemistry.
The compound can be sourced from specialized chemical suppliers, such as VWR and BenchChem, which provide detailed product descriptions, including molecular formula and classification information. Its CAS number is 1632286-11-3, and it has a molecular formula of C9H12BrClN3.
5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride falls under the category of pyrimidine derivatives, which are known for their biological activities and applications in drug development. Pyrimidines are essential building blocks in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, reaction time, and concentration to ensure high yields and purity of the final product. Techniques such as recrystallization or chromatography may be employed to purify the synthesized compound.
The molecular structure of 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride can be represented as follows:
The structure features a pyrimidine ring with a bromine substituent at position 5 and a piperidin-3-yl substituent at position 2. This configuration contributes to its unique chemical properties.
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval.
5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride can participate in various chemical reactions due to its reactive functional groups. Key reactions include:
Understanding the reactivity of this compound is essential for designing experiments that explore its potential as a drug candidate or in other synthetic applications. Reaction conditions must be optimized to achieve desired outcomes while minimizing side products.
The mechanism of action for 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride largely depends on its interactions with specific biological targets, such as enzymes or receptors.
Research indicates that compounds similar to 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride exhibit significant antiproliferative activity against various cancer cell lines, making them valuable candidates in drug discovery processes.
5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride is typically characterized by:
5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride finds applications primarily in:
The synthesis of 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride relies on well-defined multi-step routes using brominated pyrimidine precursors. A predominant approach begins with 5-bromopyrimidine-2-ol or 5-bromo-2-chloropyrimidine as the foundational heterocyclic building block. In the first critical step, the pyrimidine scaffold undergoes functionalization at the 2-position via nucleophilic substitution. This typically involves reacting 5-bromo-2-chloropyrimidine with tert-butyl 3-hydroxypiperidine-1-carboxylate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at 60–100°C. This reaction installs the protected piperidinyloxy group, yielding tert-butyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate. Subsequent acid-mediated deprotection (e.g., trifluoroacetic acid in dichloromethane) removes the Boc group, releasing the free base 5-bromo-2-(piperidin-3-yloxy)pyrimidine. A final salification step with hydrochloric acid in ethanol or diethyl ether delivers the hydrochloride salt .
An alternative pathway leverages 2,4-dichloro-5-bromopyrimidine, where selective substitution at the 4-position precedes piperidine introduction. This route offers regioselectivity advantages but requires stringent temperature control to avoid disubstitution byproducts. Patent literature (CN110642788A) also describes a one-pot method starting from 2-bromopropanedial, guanidine hydrochloride, and piperidin-3-ol under acid catalysis. While operationally simpler, this method yields lower purity (≤75%) and necessitates rigorous chromatographic purification, limiting its industrial utility [3].
Table 1: Comparative Analysis of Key Synthetic Pathways
Starting Material | Key Reagents/Conditions | Intermediate | Final Step | Overall Yield |
---|---|---|---|---|
5-Bromo-2-chloropyrimidine | tert-Butyl 3-hydroxypiperidine-1-carboxylate, K₂CO₃, DMF, 80°C | tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate | TFA deprotection; HCl salt formation | 65–72% |
2,4-Dichloro-5-bromopyrimidine | Piperidin-3-ol, K₂CO₃, DMSO, 60°C (4-position selective substitution) | 4-Chloro-5-bromo-2-(piperidin-3-yloxy)pyrimidine | Nucleophilic aromatic substitution | 58–63% |
2-Bromopropanedial | Guanidine hydrochloride, piperidin-3-ol, glacial acetic acid, reflux | Crude 5-bromo-2-(piperidin-3-yloxy)pyrimidine | HCl salt formation | 45–55% |
The introduction of the piperidin-3-yl group hinges on nucleophilic aromatic substitution (SNAr) chemistry. The electron-deficient C2 position of 5-bromopyrimidine is highly susceptible to attack by nucleophiles, particularly the nitrogen or oxygen of piperidine derivatives. Two primary strategies exist:
Oxygen-Based Attachment: The most documented method uses piperidin-3-ol as the nucleophile. The reaction proceeds via an SNAr mechanism where the alkoxide ion (generated in situ by deprotonation with bases like potassium carbonate or sodium hydride) attacks the electrophilic C2 carbon of the pyrimidine ring, displacing a halogen (Cl/Br). Kinetic studies confirm the reaction is second-order, with rate dependence on both pyrimidine and nucleophile concentrations. Solvent polarity critically influences reaction rates: dimethyl sulfoxide provides optimal solvation for the anionic transition state, achieving >95% conversion at 80°C within 8 hours. Dimethylformamide offers slightly lower efficiency (85–90% conversion under identical conditions) due to competing thermal degradation [7].
Nitrogen-Based Attachment: Less commonly, the secondary amine of piperidin-3-amine directly attacks the pyrimidine C2 position. This route faces challenges due to the lower nucleophilicity of alkylamines compared to alkoxides and potential di- or trialkylation side reactions. Steric hindrance around the piperidine nitrogen further reduces yields. Consequently, nitrogen-linked analogs (e.g., 5-bromo-2-(piperidin-3-yl)pyrimidine hydrochloride) typically require specialized catalysts like palladium or copper for Buchwald-Hartwig coupling, increasing complexity .
Table 2: Optimization of Nucleophilic Substitution Conditions
Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Byproducts |
---|---|---|---|---|---|---|
Piperidin-3-ol | Potassium carbonate | Dimethylformamide | 100 | 12 | 85–90 | <5% Dialkylation |
Piperidin-3-ol | Potassium carbonate | Dimethyl sulfoxide | 80 | 8 | >95 | <2% Dialkylation |
Piperidin-3-ol | Sodium hydride | Tetrahydrofuran | 65 | 10 | 75–80 | 5–10% Reduction side product |
Piperidin-3-amine | Triethylamine | Dimethylformamide | 120 | 15 | 60–65 | 15–20% Dialkylation |
Salt formation is pivotal for enhancing the crystallinity, stability, and bioavailability of the target compound. The conversion of the free base 5-bromo-2-(piperidin-3-yl)pyrimidine to its hydrochloride salt involves proton transfer to the piperidine nitrogen. Mechanistically, this occurs via equilibria-driven acid-base reactions in protic or polar aprotic solvents. Key variables influencing yield and purity include:
Studies confirm the hydrochloride salt exists as a monohydrate in the solid state, with characteristic Fourier-transform infrared spectroscopy peaks at 2550 cm⁻¹ (broad, N⁺-H stretch) and 745 cm⁻¹ (C-Cl stretch). X-ray diffraction reveals high crystallinity with a melting point of 218–220°C (decomposition), underscoring thermal stability suitable for long-term storage .
Scaling production to industrial levels introduces challenges in reproducibility, cost-efficiency, and waste management. Critical areas for optimization include:
Table 3: Industrial Process Optimization Parameters
Process Variable | Laboratory Scale | Pilot Scale (10 kg) | Industrial Scale (100 kg+) | Key Challenge |
---|---|---|---|---|
Solvent | Dimethyl sulfoxide | Dimethyl sulfoxide (85% recycled) | 2-Methyltetrahydrofuran (solvent recovery ≥90%) | Dimethyl sulfoxide viscosity limits mass transfer |
Reactor Type | Batch flask | Batch reactor with cryocooler | Continuous-flow reactor | Exotherm management in batch systems |
Temperature Control | Oil bath (±5°C) | Jacketed reactor (±3°C) | In-line heat exchangers (±1°C) | Hot-spot formation in large batches |
Acid Addition | Dropwise manual | Controlled dosing pump | Automated metering system | Stoichiometry precision |
Purity | ≥98% (chromatography) | ≥99% (recrystallization) | ≥99.5% (continuous crystallization) | Residual solvent in crystal lattice |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1